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Compound of Interest

Compound Name:
1-Bromo-2-methoxy-3-

nitrobenzene

Cat. No.: B505902 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the organic

compound 1-Bromo-2-methoxy-3-nitrobenzene (CAS No. 98775-19-0). The information

presented herein is crucial for the structural elucidation, identification, and quality control of this

compound, which serves as a key intermediate in various synthetic applications, including

pharmaceutical drug development. This document details available Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the experimental

protocols for their acquisition, and presents a logical workflow for spectral analysis.

Quantitative Spectral Data Summary
The following tables summarize the available and predicted spectral data for 1-Bromo-2-
methoxy-3-nitrobenzene.

Table 1: ¹H NMR Spectral Data
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Chemical
Shift (δ)
ppm

Multiplicity Integration
Coupling
Constant
(J) Hz

Assignment Solvent

7.94-8.03 m 2H - Aromatic H DMSO-d₆

7.32 d 1H 8.1 Aromatic H DMSO-d₆

3.92 s 3H - -OCH₃ DMSO-d₆

7.81-7.74 m 2H - Aromatic H CDCl₃

7.13 t 1H 8.1 Aromatic H CDCl₃

4.02 s 3H - -OCH₃ CDCl₃

Note: Variations in chemical shifts are dependent on the solvent used.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Assignment Predicted Chemical Shift (δ) ppm

C2 (-OCH₃) 150 - 160

C3 (-NO₂) 145 - 155

C5 130 - 140

C6 125 - 135

C4 120 - 130

C1 (-Br) 110 - 120

-OCH₃ 55 - 65

Disclaimer: The ¹³C NMR data is predicted based on computational analysis and typical

chemical shift ranges for similar functional groups, as experimental data is not readily available

in the searched literature.

Table 3: Infrared (IR) Spectroscopy Data
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Functional Group Characteristic Absorption Range (cm⁻¹)

NO₂ Asymmetric Stretch 1570 - 1500

NO₂ Symmetric Stretch 1370 - 1300

C-O-C Stretch (Aryl Ether) 1275 - 1200

C-Br Stretch 680 - 515

Aromatic C-H Stretch 3100 - 3000

Aromatic C=C Stretch 1600 - 1450

Disclaimer: This data represents the expected characteristic absorption bands for the functional

groups present in 1-Bromo-2-methoxy-3-nitrobenzene. An experimental spectrum was not

found in the reviewed literature.

Table 4: Mass Spectrometry (MS) Data

Ion m/z

[M+H]⁺ 234

Experimental Protocols
The following sections detail the generalized methodologies for acquiring the spectral data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is utilized.

Sample Preparation:

Approximately 5-10 mg of solid 1-Bromo-2-methoxy-3-nitrobenzene is dissolved in about

0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆,
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DMSO-d₆).

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if

the solvent does not contain an internal standard.

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

The spectrometer is locked onto the deuterium signal of the solvent and the magnetic field is

shimmed to achieve homogeneity.

A standard proton pulse sequence is used to acquire the spectrum.

Key parameters include a spectral width of approximately 15 ppm, a sufficient number of

scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition:

A carbon pulse program, typically with proton decoupling, is employed.

A wider spectral width (e.g., 0-220 ppm) is necessary.

A larger number of scans and a longer acquisition time are generally required due to the

lower natural abundance and sensitivity of the ¹³C nucleus.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Sample Preparation (Solid Sample):

KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with

approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then

pressed under high pressure to form a transparent or translucent pellet.
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Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly

onto the ATR crystal. Pressure is applied to ensure good contact between the sample and

the crystal.

Data Acquisition:

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

The sample is placed in the spectrometer's sample compartment.

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., Gas

Chromatography or Liquid Chromatography), is used. Electrospray ionization (ESI) is a

common ionization technique for this type of molecule.

Sample Preparation:

A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or

acetonitrile).

The concentration is typically in the range of 1-10 µg/mL.

Data Acquisition (ESI-MS):

The sample solution is introduced into the ESI source, where it is nebulized and ionized.

The resulting ions are guided into the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

A mass spectrum is generated by plotting the ion intensity versus the m/z ratio.

Visualization of Experimental Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b505902?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram illustrates the general workflow for the spectral analysis of an organic

compound like 1-Bromo-2-methoxy-3-nitrobenzene.
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Caption: Workflow for the spectral analysis of 1-Bromo-2-methoxy-3-nitrobenzene.

To cite this document: BenchChem. [Spectral Data Analysis of 1-Bromo-2-methoxy-3-
nitrobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b505902#1-bromo-2-methoxy-3-nitrobenzene-
spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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